
4-Piperidinebutanoic acid, methyl ester, hydrochloride
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of 4-Piperidinebutanoic acid, methyl ester, hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is 221.72 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . An interesting example of functionalized chemoselective piperidine synthesis combines multiple stages in one .
Aplicaciones Científicas De Investigación
Síntesis de Análogos de FK866
FK866: es un inhibidor bien conocido de la biosíntesis de NAD. “4-Piperidinebutanoic acid, methyl ester, hydrochloride” sirve como precursor en la síntesis de análogos de FK866. Estos análogos se estudian por su potencial para inhibir las vías de rescate de NAD, lo cual es significativo en la investigación del cáncer, ya que muchas células cancerosas dependen en gran medida del NAD .
Inhibidores de Matriptase
El compuesto se utiliza en la modificación de inhibidores de matriptase derivados de 3-amidinofenilalanina. La matriptase es un tipo de serina proteasa implicada en la progresión y metástasis del cáncer. Al desarrollar inhibidores que interactúan con la matriptase, los investigadores pueden explorar nuevas terapias contra el cáncer .
Reactivo en Síntesis Orgánica
Actúa como un reactivo para la síntesis de varios compuestos orgánicos. Por ejemplo, participa en reacciones entre amidas de Weinreb y 2-oxazoles magnesiados, que son útiles para crear moléculas complejas para aplicaciones farmacéuticas .
Desarrollo de Inhibidores de NAmPRTase
NAmPRTase es una enzima involucrada en la vía de biosíntesis de NAD. “this compound” se utiliza en el desarrollo de inhibidores de NAmPRTase, que tienen implicaciones en el tratamiento de afecciones como el cáncer y las enfermedades inflamatorias .
Pruebas Farmacéuticas
Este compuesto también se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad. Garantizar resultados precisos en el análisis farmacéutico es crucial para los procesos de desarrollo y control de calidad de los medicamentos .
Investigación Química
En la investigación química, “methyl 4-piperidin-4-ylbutanoate;hydrochloride” se emplea en el estudio de reacciones y propiedades químicas. Su papel en la síntesis de nuevas entidades químicas contribuye al descubrimiento de nuevos medicamentos .
Ciencia de Materiales
El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la síntesis de polímeros y otros materiales que requieren moléculas orgánicas específicas como bloques de construcción .
Estudios Bioquímicos
Por último, se utiliza en estudios bioquímicos para comprender la interacción de moléculas pequeñas con sistemas biológicos. Esto puede llevar a información sobre la función de las enzimas, las interacciones receptor-ligando y las vías metabólicas .
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
methyl 4-piperidin-4-ylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)4-2-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLMWWIUMKZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

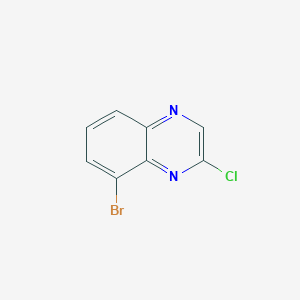
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
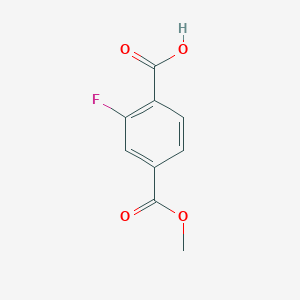
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
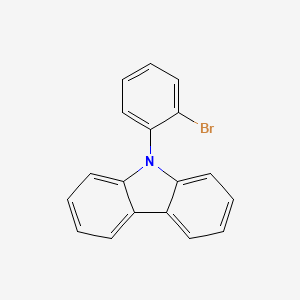
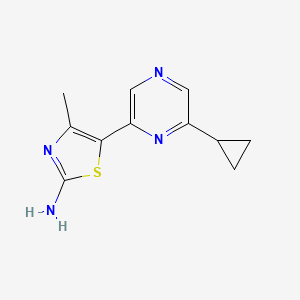
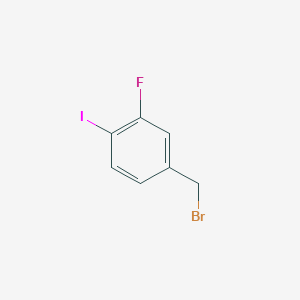
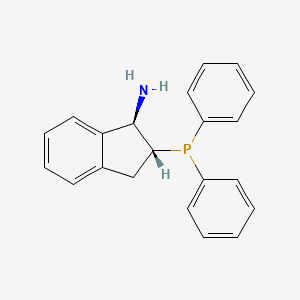

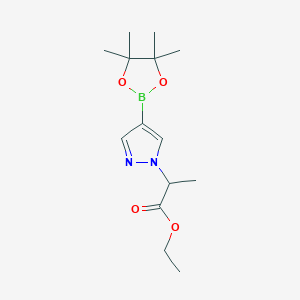
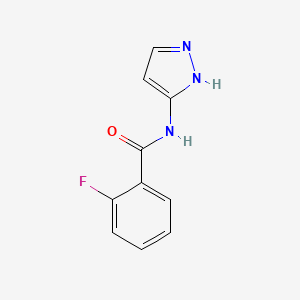


![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)